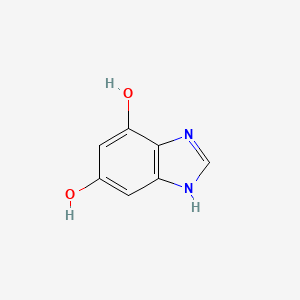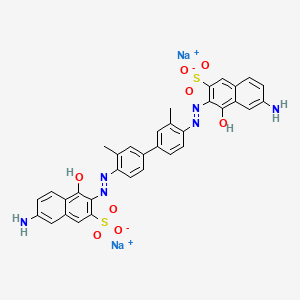
2-(4-Methylphenyl)-3-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-3-phenyl-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-phenyl-1H-indole typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired indole compound. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-3-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole structure.
科学的研究の応用
2-(4-Methylphenyl)-3-phenyl-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenylindole: Lacks the 4-methylphenyl group, making it less bulky and potentially less active in certain applications.
3-Phenylindole: Similar structure but without the 4-methylphenyl group, leading to different chemical and biological properties.
4-Methylindole: Contains a methyl group on the indole ring but lacks the phenyl group, resulting in different reactivity and applications.
Uniqueness
2-(4-Methylphenyl)-3-phenyl-1H-indole is unique due to the presence of both the 4-methylphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
65817-55-2 |
|---|---|
分子式 |
C21H17N |
分子量 |
283.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)-3-phenyl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)18-9-5-6-10-19(18)22-21/h2-14,22H,1H3 |
InChIキー |
DYTNVDWBXSTIOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)


![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)




![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)
